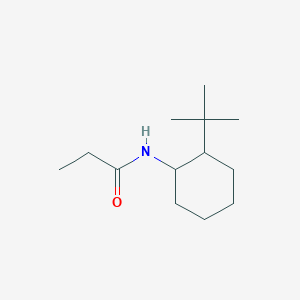
N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, also known as FP1, is a chemical compound that belongs to the family of piperazine derivatives. FP1 has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The exact mechanism of action of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor. N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide also exhibits high affinity for the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to produce a wide range of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been shown to modulate the activity of various neurotransmitter systems, including the glutamatergic and GABAergic systems. Additionally, N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is its broad spectrum of biological activities, which makes it a promising candidate for drug discovery and development. N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is also relatively easy to synthesize, which makes it an attractive target for medicinal chemists. However, one of the main limitations of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is its poor solubility in water, which can make it difficult to study in vitro. Additionally, the exact mechanism of action of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is not fully understood, which can make it challenging to design experiments to elucidate its pharmacological effects.
Future Directions
There are several future directions for research on N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide. One area of interest is the development of more potent and selective derivatives of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide. Another area of interest is the investigation of the role of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide in various disease states, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new synthetic methods for the production of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide and its derivatives may lead to the discovery of novel pharmacological agents. Finally, the elucidation of the exact mechanism of action of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide may lead to the development of more effective therapies for a wide range of diseases.
Synthesis Methods
The synthesis of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide involves the reaction of 2-fluoroaniline with 2-pyridinecarboxaldehyde in the presence of piperazine and acetic acid. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by column chromatography. The yield of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is typically around 70%.
Scientific Research Applications
N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a broad spectrum of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been investigated for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
N-(2-fluorophenyl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c17-13-5-1-2-6-14(13)19-16(22)21-11-9-20(10-12-21)15-7-3-4-8-18-15/h1-8H,9-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGDNGDEELDUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5312968.png)
![N,5,7-trimethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5312973.png)
![2,5-dimethyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5313007.png)
![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5313011.png)
![3-[5-(4-chloro-2,5-dimethoxyphenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5313019.png)

![3-[2-(3-methoxybenzyl)-4-morpholinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5313025.png)

![3-sec-butyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5313039.png)

![2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5313046.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B5313049.png)

![5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5313067.png)